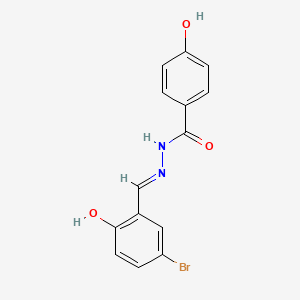![molecular formula C13H10N6O5S4 B11042149 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B11042149.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}ACETAMIDE is a complex organic compound featuring a combination of thiadiazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the individual ring systems The thiadiazole and thiazole rings are synthesized separately through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}ACETAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: This compound shares the thiadiazole ring and has been studied for its antimicrobial properties.
Dichloroaniline: Although structurally different, dichloroanilines are another class of compounds with significant industrial applications.
Uniqueness
What sets 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}ACETAMIDE apart is its combination of multiple functional groups and ring systems, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H10N6O5S4 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H10N6O5S4/c14-11-17-18-13(27-11)25-6-9(20)16-12-15-5-10(26-12)28(23,24)8-3-1-7(2-4-8)19(21)22/h1-5H,6H2,(H2,14,17)(H,15,16,20) |
InChI Key |
FTIQEFGOGHFDNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)CSC3=NN=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]naphthalene-1-carboxamide](/img/structure/B11042068.png)
![6-(4-bromo-1H-pyrazol-5-yl)-3-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042069.png)

![3-(5-Butylthiophen-2-yl)-6-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B11042080.png)
![N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11042083.png)
![6-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042088.png)
![(1Z)-6-(4-chlorophenyl)-1-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042095.png)
![1-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11042109.png)
![N-{1-[2-(4-Methoxyphenyl)acetyl]piperidin-3-YL}but-2-ynamide](/img/structure/B11042113.png)
![N-(3,4-dichlorophenyl)-2-(1-octyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11042127.png)
![6-Bromo-1-[(4-methoxyphenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11042139.png)
![Ethyl 4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]benzoate](/img/structure/B11042152.png)

![1-[2,2-dimethyl-4-({[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}methyl)quinolin-1(2H)-yl]ethanone](/img/structure/B11042160.png)
